molecular formula C8H8N2S B1288123 3-Methyl-4-(2-thienyl)-1H-pyrazole CAS No. 1006491-93-5

3-Methyl-4-(2-thienyl)-1H-pyrazole

Cat. No.: B1288123
CAS No.: 1006491-93-5
M. Wt: 164.23 g/mol
InChI Key: VMKBIVWGYKYTRT-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-thienyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a thienyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-thienyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate methylating agent to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-thienyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thienyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the thienyl or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

3-Methyl-4-(2-thienyl)-1H-pyrazole has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It may be used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, including antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-thienyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl and pyrazole rings can engage in π-π interactions, hydrogen bonding, or other non-covalent interactions with target molecules, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-4-(2-thienyl)-1H-pyrazole include other pyrazole derivatives and thienyl-substituted heterocycles, such as:

  • 3-Methyl-1H-pyrazole
  • 4-(2-Thienyl)-1H-pyrazole
  • 3-Methyl-4-phenyl-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a thienyl group on the pyrazole ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-4-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-7(5-9-10-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKBIVWGYKYTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298352
Record name 3-Methyl-4-(2-thienyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006491-93-5
Record name 3-Methyl-4-(2-thienyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006491-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(2-thienyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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